molecular formula C6H15NO B3273150 4-Ethoxybutan-1-amine CAS No. 58114-57-1

4-Ethoxybutan-1-amine

Cat. No. B3273150
CAS RN: 58114-57-1
M. Wt: 117.19 g/mol
InChI Key: GDELFUQKNPLION-UHFFFAOYSA-N
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Description

4-Ethoxybutan-1-amine is a chemical compound with the CAS Number: 58114-57-1 . It has a molecular weight of 117.19 and its IUPAC name is 4-ethoxy-1-butanamine . It belongs to the class of amines, which has a wide range of applications in various

Scientific Research Applications

Catalytic Resolution and Enantioselectivity

One significant application of 4-ethoxybutan-1-amine involves its role in the catalytic resolution of pharmacologically active amines. The Candida antarctica lipase B (CAL-B)-mediated enantioselective acetylation of racemic amines, including those structurally related to 4-ethoxybutan-1-amine, has been demonstrated to prepare pharmacologically active amines with high yields and very high enantiomeric excesses. This process is crucial for the synthesis of compounds with specific optical activity, which is often required in pharmaceutical applications (González‐Sabín, Gotor, & Rebolledo, 2002).

Enhanced Lipase-Catalyzed N-Acylation

The molecular basis for the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate, which can be extrapolated to compounds like 4-ethoxybutan-1-amine, has been studied. It was found that certain interactions between the acylating agent and the amine nitrogen atom could significantly improve the reaction rate. This insight is valuable for optimizing enzymatic reactions involving similar compounds for industrial synthesis processes (Cammenberg, Hult, & Park, 2006).

Thermal Conductivity and Viscosity of Mixtures

Research into the physical properties of mixtures containing 1-ethoxybutane, a compound structurally related to 4-ethoxybutan-1-amine, has provided insights into their thermal conductivity and viscosity. Such studies are essential for applications in heat transfer media and other industrial processes requiring specific thermal and flow properties (Warrier & Teja, 2011).

Synthesis and Ring-Opening Reactions

The synthesis and ring-opening of 4-(tributylstannyl)pyrrolidine-2-carboxylates, which can be derived from reactions involving compounds like 4-ethoxybutan-1-amine, showcase the compound's utility in creating homoallylic amines. These reactions are pivotal for the development of new synthetic pathways in organic chemistry (Shimizu et al., 2010).

Biocatalytic Applications

A study on the biocatalytic reductive amination by native amine dehydrogenases for accessing short chiral alkyl amines and amino alcohols highlights the potential of using 4-ethoxybutan-1-amine in the biocatalytic production of small, optically active molecules. This is crucial for the chemical industry, particularly in the synthesis of pharmaceutical precursors (Ducrot et al., 2021).

properties

IUPAC Name

4-ethoxybutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-2-8-6-4-3-5-7/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDELFUQKNPLION-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxybutan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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